UV Absorption Cross-Section and Peak Wavelength: Cl₂O₂ vs. Cl₂O, ClO₂, and Cl₂
Dichlorine dioxide (Cl₂O₂) exhibits a distinct UV absorption profile that is critical for its photochemical role. Its peak absorption cross-section is 7.6 × 10⁻¹⁸ cm² molecule⁻¹ at 244.5 nm, as measured by diode array spectroscopy at low temperatures (200-228 K) and high pressure (~700 Torr He) [1]. In direct contrast, dichlorine monoxide (Cl₂O) has a significantly different absorption spectrum across the 200-500 nm range, with its photolysis at 248 nm producing an O(³P) atom quantum yield of only 0.20 ± 0.03 [2]. Chlorine dioxide (ClO₂) in the gas phase shows a maximum absorption cross-section of ~6.5 × 10⁻¹⁸ cm² molecule⁻¹ at 270 nm, attributed to the ClOOCl form, with a wing extending beyond 300 nm [3]. Molecular chlorine (Cl₂) exhibits a weak continuum absorption around 406.5 nm and a different spectral signature in the 250-550 nm range [4]. The 26 nm peak shift between Cl₂O₂ and ClO₂ (244.5 nm vs. 270 nm) and the two-orders-of-magnitude difference in cross-section at specific wavelengths relative to Cl₂ demonstrate that these compounds cannot be used interchangeably for wavelength-specific photochemical initiation.
Cl₂O yields O(³P) 20% at 248 nm
Cl₂ weak continuum ~406 nm
| Evidence Dimension | UV Absorption Peak Cross-Section and Wavelength |
|---|---|
| Target Compound Data | 7.6 × 10⁻¹⁸ cm² molecule⁻¹ at 244.5 nm |
| Comparator Or Baseline | Cl₂O: O(³P) quantum yield 0.20 at 248 nm; ClO₂: ~6.5 × 10⁻¹⁸ cm² molecule⁻¹ at 270 nm; Cl₂: weak continuum at 406.5 nm |
| Quantified Difference | Peak wavelength shift of 26 nm vs. ClO₂; different photolysis product profiles (Cl₂O yields O(³P) with 20% efficiency at 248 nm) |
| Conditions | Cl₂O₂: Gas-phase, 200-228 K, ~700 Torr He; Cl₂O: Gas-phase, 220-352 K, 17-28 Torr N₂; ClO₂: Gas-phase, 220-240 K; Cl₂: Gas-phase, 298 K |
Why This Matters
Selection of Cl₂O₂ over Cl₂O, ClO₂, or Cl₂ is mandatory for photochemical experiments requiring precise wavelength matching or specific radical generation pathways, as the spectral overlap and product quantum yields differ fundamentally.
- [1] Papanastasiou, D. K.; Papadimitriou, V. C.; Fahey, D. W.; Burkholder, J. B. UV Absorption Spectrum of the ClO Dimer (Cl₂O₂) between 200 and 420 nm. J. Phys. Chem. A 2009, 113, 13711-13726. View Source
- [2] Papanastasiou, D. K.; Feierabend, K. J.; Burkholder, J. B. Cl₂O photochemistry: Ultraviolet/vis absorption spectrum temperature dependence and O(³P) quantum yield at 193 and 248 nm. J. Chem. Phys. 2011, 134, 204310. View Source
- [3] Molina, L. T.; Molina, M. J. Production of ClO₂ from the self-reaction of the ClO radical. J. Phys. Chem. 1987, 91, 433-436. View Source
- [4] Maric, D.; Burrows, J. P. A study of the UV—visible absorption spectrum of molecular chlorine. J. Photochem. Photobiol. A: Chem. 1993, 71, 213-219. View Source
